molecular formula C12H11NO4 B7467738 5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B7467738
M. Wt: 233.22 g/mol
InChI Key: OULPBYWZGGFSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a chemical compound that has shown great potential as a tool for scientific research. This compound is a derivative of oxazole and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to inhibit the growth of cancer cells in vitro and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its versatility. It can be used as a fluorescent probe, a building block for the synthesis of other compounds, and a ligand for the development of new catalysts. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. One area of interest is the development of new catalysts using this compound as a ligand. Another area of interest is the study of its interactions with proteins and enzymes in the body, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool for scientific research.

Synthesis Methods

The synthesis of 5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a multi-step process that involves the reaction of 4-methylphenol with 2-chloroacetyl chloride to form 4-methylphenyl 2-chloroacetate. This intermediate is then reacted with 2-amino-2-oxazoline to form 5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid.

Scientific Research Applications

5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been used as a tool for scientific research in a variety of fields. It has been used as a fluorescent probe for the detection of metal ions, as well as a building block for the synthesis of other compounds. It has also been used as a ligand for the development of new catalysts and as a tool for the study of enzyme kinetics.

properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)16-7-10-6-11(12(14)15)13-17-10/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULPBYWZGGFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid

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